molecular formula C8H7NO4S B1671872 Indoxyl sulfate CAS No. 487-94-5

Indoxyl sulfate

Cat. No.: B1671872
CAS No.: 487-94-5
M. Wt: 213.21 g/mol
InChI Key: BXFFHSIDQOFMLE-UHFFFAOYSA-N
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Description

  • Mechanism of Action

    Target of Action

    Indoxyl sulfate primarily targets renal tubules and the cardiovascular system . It is taken up by organic anion transporters (OAT1/3) in renal tubules and binds to the aryl hydrocarbon receptor (AhR) .

    Mode of Action

    After cellular uptake by OAT1/3 in renal tubules, this compound binds to AhR in the cytoplasm . This interaction leads to various changes, including direct tubulotoxicity via necrotic or apoptotic cell death .

    Biochemical Pathways

    This compound is synthesized through the following metabolic pathway: L-tryptophan → indole → indoxyl → this compound . Indole is produced from L-tryptophan in the human intestine via tryptophanase-expressing gastrointestinal bacteria . Indoxyl is produced from indole via enzyme-mediated hydroxylation in the liver . Subsequently, indoxyl is converted into this compound by sulfotransferase enzymes in the liver .

    Pharmacokinetics

    It is known that this compound accumulates in the blood of patients with chronic kidney disease . The compound’s ADME properties and their impact on bioavailability need further investigation.

    Result of Action

    High concentrations of this compound in blood plasma are associated with the development and progression of chronic kidney disease and vascular disease in humans . As a uremic toxin, it stimulates glomerular sclerosis and renal interstitial fibrosis . It also induces apoptosis of tubular cells through the activation of the proapoptotic Bax protein, disrupting the mitochondrial membrane potential, or the activation of ERK 1/2 and p38 MAPK .

    Action Environment

    The action of this compound is influenced by environmental factors such as the gut microbiota. The gut microbiota is markedly altered in chronic kidney disease, which affects the production of this compound . Furthermore, the compound’s action may be enhanced in conjunction with a sustained increase in sympathetic tone, left ventricular hypertrophy, and fluid and electrolyte imbalance .

    Biochemical Analysis

    Biochemical Properties

    Indoxyl sulfate interacts with various enzymes, proteins, and other biomolecules. It is synthesized through the following metabolic pathway: L-tryptophan → indole → indoxyl → this compound . Indole is produced from L-tryptophan in the human intestine via tryptophanase-expressing gastrointestinal bacteria . Indoxyl is produced from indole via enzyme-mediated hydroxylation in the liver . In vitro experiments suggest that the CYP450 enzyme CYP2E1 hydroxylates indole into indoxyl . Subsequently, indoxyl is converted into this compound by sulfotransferase enzymes in the liver .

    Cellular Effects

    This compound has significant effects on various types of cells and cellular processes. It directly induces apoptotic and necrotic cell death of tubular cells . Additionally, this compound increases oxidative stress and decreases antioxidant capacity, which are associated with tubulointerstitial injury . It also stimulates glomerular sclerosis and renal interstitial fibrosis .

    Molecular Mechanism

    This compound exerts its effects at the molecular level through various mechanisms. After cellular uptake, this compound binds to the aryl hydrocarbon receptor (AhR) in the cytoplasm and exerts direct tubulotoxicity via necrotic or apoptotic cell death . It also upregulates signal transducers and activators of transcription 3 phosphorylation, followed by increases in transforming growth factor-β1, monocyte chemotactic protein-1 and α-smooth muscle actin production .

    Temporal Effects in Laboratory Settings

    The effects of this compound change over time in laboratory settings. A rapid and efficient analytical method has been established to quantify this compound in plasma through extraction technique with a deep eutectic solvent (DES) and spectrofluorimetric method .

    Dosage Effects in Animal Models

    The effects of this compound vary with different dosages in animal models. For example, this compound promotes aortic calcification and aortic wall thickening in hypertensive rats .

    Metabolic Pathways

    This compound is involved in the metabolic pathway of dietary L-tryptophan. It is synthesized from L-tryptophan through a series of steps involving indole and indoxyl . The enzymes involved in this process include tryptophanase, CYP450 enzyme CYP2E1, and sulfotransferase enzymes .

    Transport and Distribution

    This compound is transported and distributed within cells and tissues. In the kidney, it functions as a physiological exporter of the uremic toxin this compound . It is also involved in the excretion of steroids like estrone 3-sulfate/E1S, 3beta-sulfooxy-androst-5-en-17-one/DHEAS, and other sulfate conjugates .

    Subcellular Localization

    After cellular uptake of this compound by OAT1/3 in renal tubules, this compound binds to AhR in the cytoplasm . This suggests that this compound may be localized in the cytoplasm of cells.

    Preparation Methods

  • Chemical Reactions Analysis

    • Indoxyl sulfate undergoes various reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions are specific to each reaction type.
    • Major products formed from these reactions depend on the specific reaction pathway.
  • Scientific Research Applications

    • Indoxyl sulfate has diverse applications:
      • In chemistry: It serves as a model compound for studying sulfation reactions.
      • In biology: It is relevant to gut microbiota metabolism and vascular physiology.
      • In medicine: Its role in chronic kidney disease progression and vascular disease is well-documented.
      • In industry: It may find applications in drug development and environmental studies[1,3,4].
  • Comparison with Similar Compounds

    Properties

    IUPAC Name

    1H-indol-3-yl hydrogen sulfate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C8H7NO4S/c10-14(11,12)13-8-5-9-7-4-2-1-3-6(7)8/h1-5,9H,(H,10,11,12)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    BXFFHSIDQOFMLE-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC=C2C(=C1)C(=CN2)OS(=O)(=O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C8H7NO4S
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Related CAS

    2642-37-7 (mono-potassium salt)
    Record name Indican
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487945
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

    DSSTOX Substance ID

    DTXSID701043787
    Record name Indoxyl sulfate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID701043787
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    213.21 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Physical Description

    Solid
    Record name Indoxyl sulfate
    Source Human Metabolome Database (HMDB)
    URL http://www.hmdb.ca/metabolites/HMDB0000682
    Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
    Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

    CAS No.

    487-94-5, 1336-79-4
    Record name Indoxyl sulfate
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=487-94-5
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name Indican
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487945
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Indican
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001336794
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Indoxyl sulfate
    Source DrugBank
    URL https://www.drugbank.ca/drugs/DB07992
    Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
    Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
    Record name Indoxyl sulfate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID701043787
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name INDOXYL SULFATE
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KT0QA88913
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
    Record name Indoxyl sulfate
    Source Human Metabolome Database (HMDB)
    URL http://www.hmdb.ca/metabolites/HMDB0000682
    Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
    Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
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    Indoxyl sulfate

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